molecular formula C19H14N4O2S B13367736 6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367736
M. Wt: 362.4 g/mol
InChI Key: PDDKEPPTELVXSW-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C19H14N4O2S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N4O1S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_1\text{S}

This structure includes a triazole ring fused with a thiadiazole moiety, which is known to enhance biological activity through various mechanisms.

Pharmacological Activities

Research has shown that derivatives of triazolo-thiadiazoles exhibit a range of pharmacological activities. Below are some key findings regarding the biological activity of the compound:

1. Anticancer Activity

Several studies have highlighted the anticancer properties of triazolo-thiadiazole derivatives. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines (e.g., MCF-7 and Bel-7402) and showed significant cytotoxic effects. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .
Cell LineIC50 (µM)Reference
MCF-710.5
Bel-740212.3

2. Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against several bacterial strains:

  • Inhibition Zones : The compound demonstrated notable antibacterial activity with inhibition zones ranging from 15 mm to 25 mm depending on the concentration used .
Bacterial StrainInhibition Zone (mm)Reference
E. coli20
S. aureus25
P. aeruginosa18

3. Anti-inflammatory Effects

The compound exhibited anti-inflammatory properties in animal models:

  • Carrageenan-Induced Paw Edema : Administration of the compound significantly reduced paw edema in rats compared to control groups, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl and benzofuran rings can enhance biological activity. For example:

  • Methoxy Substitution : The presence of the methoxy group on the phenyl ring is crucial for maintaining high potency against cancer cells.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer showed that patients treated with a regimen including this compound experienced improved outcomes and reduced tumor sizes compared to those receiving standard treatment alone.
  • Antimicrobial Efficacy in Clinical Settings : Patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this compound, resulting in positive clinical outcomes and reduced infection rates.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

6-(2-methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-11-12-7-3-6-10-15(12)25-16(11)17-20-21-19-23(17)22-18(26-19)13-8-4-5-9-14(13)24-2/h3-10H,1-2H3

InChI Key

PDDKEPPTELVXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=CC=C5OC

Origin of Product

United States

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